molecular formula C14H20O3 B12103022 4-Isopropoxy-benzoic acid tert-butyl ester

4-Isopropoxy-benzoic acid tert-butyl ester

Cat. No.: B12103022
M. Wt: 236.31 g/mol
InChI Key: AIVPBXCOFQHSAM-UHFFFAOYSA-N
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Description

4-Isopropoxy-benzoic acid tert-butyl ester, with the chemical formula C₁₄H₂₀O₃, is a compound that combines an isopropoxy group with a benzoic acid moiety. It falls within the class of organic compounds known as esters. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthesis of 4-Isopropoxy-benzoic acid tert-butyl ester involves the reaction of benzoic acid with tert-butyl alcohol (t-butanol) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound.

Reaction Conditions:
  • Reactants: Benzoic acid and tert-butyl alcohol
  • Catalyst: Acid (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Solvent: Typically anhydrous conditions
  • Temperature: Room temperature or slightly elevated
  • Workup: Removal of excess reagents and purification

Industrial Production Methods: The industrial production of this compound may involve large-scale esterification processes using optimized conditions. specific details regarding industrial methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

4-Isopropoxy-benzoic acid tert-butyl ester can participate in various chemical reactions:

    Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to regenerate benzoic acid and tert-butyl alcohol.

    Substitution Reactions: The tert-butyl group can undergo substitution reactions with nucleophiles (e.g., halides, amines) to form new derivatives.

    Oxidation/Reduction: The aromatic ring can undergo oxidation or reduction processes, leading to different functional groups.

Common reagents and conditions used in these reactions depend on the specific transformation desired.

Scientific Research Applications

4-Isopropoxy-benzoic acid tert-butyl ester finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential use in drug development due to its structural features.

    Materials Science: Incorporation into polymers or coatings.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes.

Properties

IUPAC Name

tert-butyl 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(2)16-12-8-6-11(7-9-12)13(15)17-14(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVPBXCOFQHSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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